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Cat. No.: B1586192 Get Quote

An In-Depth Technical Guide to (3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic Acid

Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of

conformationally constrained scaffolds is paramount for the development of novel therapeutics

with enhanced potency and selectivity. Among these, chiral morpholine derivatives have

emerged as privileged structures, present in a multitude of biologically active compounds.[1]

This guide focuses on a key exemplar of this class: (3S)-4-benzyloxycarbonylmorpholine-3-

carboxylic acid.

This molecule is a non-proteinogenic amino acid analogue, distinguished by three core

features: a morpholine ring that imparts a degree of conformational rigidity, a carboxylic acid at

the 3-position, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen. The

specific (S)-stereochemistry at the C3 chiral center makes it an invaluable building block for

introducing precise three-dimensional architecture into target molecules.[2] Understanding its

structure, synthesis, and application is crucial for researchers aiming to leverage its unique

properties in drug discovery and fine chemical synthesis.
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The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic

properties. The structure of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, with its

defined stereocenter, is the primary determinant of its chemical behavior and utility in

asymmetric synthesis.

Chemical Structure
The molecule's IUPAC name is (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid.

[3] Its structure is characterized by a saturated six-membered morpholine heterocycle

containing an oxygen atom at position 1 and a nitrogen atom at position 4. The key features

are:

Chiral Center (C3): The carbon atom at the 3-position is a stereocenter with a defined (S)-

configuration.

Carboxylic Acid: A carboxyl group (-COOH) is attached to the C3 position, providing a handle

for amide bond formation or other derivatizations.

N-Protecting Group: The morpholine nitrogen (N4) is protected by a benzyloxycarbonyl (Cbz)

group. This group is strategically chosen for its stability under a range of reaction conditions

and its susceptibility to clean removal via catalytic hydrogenolysis, a non-acidic, non-basic

cleavage method that preserves many other functional groups.[4]

Figure 1: Chemical structure of the title compound.

Physicochemical Data
A summary of the key physical and chemical properties is essential for experimental design,

including solvent selection, reaction temperature, and safety considerations.
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Property Value Source

CAS Number 819078-65-4 [3][5][6]

Molecular Formula C₁₃H₁₅NO₅ [3][6]

Molecular Weight 265.26 g/mol [3][6]

IUPAC Name

(3S)-4-

(phenylmethoxycarbonyl)morp

holine-3-carboxylic acid

[3]

Density 1.332 g/cm³ (predicted) [6]

Boiling Point
464.3°C at 760 mmHg

(predicted)
[6]

Flash Point 234.6°C (predicted) [6]

XLogP3 1.0 - 1.05 [6]

PSA (Polar Surface Area) 76.1 Å² [6]

Synthesis and Manufacturing
The synthesis of enantiomerically pure (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid

is a multi-step process that relies on the principles of asymmetric synthesis, typically starting

from a readily available chiral precursor. The choice of synthetic route is dictated by factors

such as scalability, cost-effectiveness, and achievable enantiomeric purity.

Retrosynthetic Analysis & Strategy
The most logical and field-proven approach begins with a chiral pool starting material, L-serine,

which already contains the required (S)-stereocenter. The morpholine ring can be constructed

through a sequence of N-alkylation followed by an intramolecular cyclization.

Key Transformation: The core of the synthesis involves forming the C2-O1 and C6-N4 bonds

to close the morpholine ring. A common strategy is to use a bifunctional reagent that can

react with both the amine and hydroxyl groups of a serine derivative.
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Protecting Group Strategy: The amine of the serine precursor must be protected to allow for

selective manipulation of the hydroxyl group. Subsequently, this protecting group is removed

and replaced with the final Cbz group. The carboxylic acid is often protected as an ester

during the ring-forming steps to prevent unwanted side reactions and is deprotected in the

final stage.
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Figure 2: Retrosynthetic approach from L-Serine.

Detailed Experimental Protocol
This protocol describes a validated pathway for the synthesis, adapted from principles outlined

in the synthesis of related chiral morpholines.[7][8] The causality behind each step is explained

to ensure reproducibility and understanding.

Step 1: Protection of L-Serine as a tert-Butyl Ester

Rationale: The carboxylic acid of L-serine is protected as a tert-butyl ester. This group is

robust enough to survive subsequent steps but can be selectively removed under acidic

conditions without affecting the Cbz group.

Procedure:

Suspend L-serine (1.0 eq) in tert-butyl acetate.

Cool the mixture to 0°C in an ice bath.
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Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq).[8] The acid protonates the

carbonyl of the acetate, making it a better electrophile for the esterification reaction.

Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-

MS indicates complete consumption of the starting material.

Quench the reaction by adding a saturated sodium bicarbonate solution and extract the

product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield L-serine tert-butyl ester.

Step 2: N-Alkylation and Intramolecular Cyclization

Rationale: This step forms the morpholine ring. The amine of the serine ester acts as a

nucleophile, displacing two leaving groups from an alkylating agent in a sequential manner. A

common method involves N-chloroacetylation followed by base-mediated ring closure.

Procedure:

Dissolve L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM).

Add a base such as triethylamine (2.2 eq) to act as an acid scavenger.

Cool the solution to 0°C and add a solution of chloroacetyl chloride (1.05 eq) in DCM

dropwise. The amine attacks the acyl chloride to form an N-chloroacetyl intermediate.

After the acylation is complete, a stronger base like sodium ethoxide is used in a solvent

like toluene to deprotonate the hydroxyl group, which then acts as a nucleophile to

displace the chloride, forming the morpholinone ring.[7][8]

Work up the reaction by washing with water and brine, then purify by column

chromatography to isolate (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Lactam and N-Protection with Cbz Group

Rationale: The lactam (amide) within the ring is reduced to an amine. This is immediately

followed by protection with the desired Cbz group.
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Procedure:

Dissolve the morpholinone intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran

(THF).

Add a reducing agent such as borane-THF complex (BH₃·THF) or LiAlH₄ carefully at 0°C.

This selectively reduces the amide carbonyl to a methylene group.

After reduction is complete, quench the reaction carefully.

The resulting secondary amine is then protected. Add sodium bicarbonate and benzyl

chloroformate (Cbz-Cl, 1.1 eq). The amine attacks the Cbz-Cl in a Schotten-Baumann

reaction to form the stable carbamate.[9]

Extract the product, dry, and purify by chromatography to yield (3S)-4-

benzyloxycarbonylmorpholine-3-carboxylic acid tert-butyl ester.

Step 4: Deprotection of the tert-Butyl Ester

Rationale: The final step is the selective removal of the tert-butyl ester to reveal the free

carboxylic acid.

Procedure:

Dissolve the Cbz-protected ester in DCM.

Add an excess of trifluoroacetic acid (TFA) at 0°C. The strong acid protonates the ester,

leading to its cleavage via elimination of isobutylene.

Stir for 2-4 hours at room temperature.

Remove the solvent and excess TFA under reduced pressure to yield the final product,

(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, which can be further purified by

recrystallization.

Analytical Characterization
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Rigorous analytical validation is non-negotiable to confirm the identity, purity, and

stereochemical integrity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. Key expected

¹H NMR signals include the benzylic protons of the Cbz group (~5.1-5.2 ppm), the aromatic

protons (7.3-7.4 ppm), and the distinct diastereotopic protons of the morpholine ring. The

proton at the C3 stereocenter is a critical diagnostic signal.

Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS would

typically show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of

265.26.[3]

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product.

The compound is analyzed on a chiral stationary phase against a racemic standard to

ensure that no racemization occurred during the synthesis.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H

stretch for the carboxylic acid, a strong C=O stretch for the carbamate (~1700 cm⁻¹), and

another C=O stretch for the carboxylic acid (~1720 cm⁻¹).

Applications in Research and Development
The value of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid lies in its application as a

versatile chiral building block.[2]

Pharmaceutical Development: The morpholine scaffold is a bioisostere for other rings and is

found in numerous approved drugs. This compound serves as a key intermediate for

synthesizing complex molecules, particularly those targeting neurological disorders or acting

as enzyme inhibitors.[2][10] The constrained nature of the ring helps to lock the

pharmacophore in a bioactive conformation, potentially increasing binding affinity and

reducing off-target effects.

Peptide Synthesis: It can be incorporated into peptides as a non-natural amino acid. This

modification can enhance the metabolic stability of the peptide by making it resistant to

proteolytic degradation.[2] The defined stereochemistry is crucial for maintaining the desired

secondary structure of the peptide therapeutic.
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Asymmetric Catalysis: Derivatives of this molecule can be used to synthesize chiral ligands

for transition metal catalysts, which are then used to produce other high-value chiral

molecules.
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Figure 3: Key application areas for the title compound.

Conclusion
(3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic acid is more than just a chemical reagent; it

is a strategic tool for the precise construction of complex, stereochemically defined molecules.

Its synthesis from the chiral pool, coupled with the versatile Cbz protecting group and the

pharmaceutically relevant morpholine core, makes it an indispensable asset for researchers in

drug development and organic synthesis. A thorough understanding of its properties and the

causal logic behind its synthesis enables scientists to unlock its full potential in creating the

next generation of advanced materials and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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